molecular formula C15H19N5O3 B3000479 2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid CAS No. 2220205-48-9

2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid

Cat. No. B3000479
CAS RN: 2220205-48-9
M. Wt: 317.349
InChI Key: AGFRLOYHKHOJKF-UHFFFAOYSA-N
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Description

This compound is used for chemical probe synthesis. It’s a trifunctional building block that contains a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle .


Synthesis Analysis

The synthesis of this compound involves the use of a trifunctional building block that contains a light-activated diazirine, alkyne tag, and hydroxyl synthetic handle . The building block is appended to a ligand or pharmacophore through its hydroxyl linker .


Molecular Structure Analysis

The empirical formula of this compound is C7H10N2O . It contains a light-activated diazirine, alkyne tag, and hydroxyl synthetic handle .


Chemical Reactions Analysis

When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .


Physical And Chemical Properties Analysis

The compound is in liquid form with a density of 1.08 g/mL . It has a predicted boiling point of 204.1±36.0 °C . The compound is stored at -20°C .

Safety And Hazards

The compound is labeled with the GHS07 safety symbol. It has hazard statements H312-H319-H332-H302-H335-H315 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound has potential for downstream applications via the alkyne tag when appended to a ligand or pharmacophore through its hydroxyl linker . It can be used alone or in parallel with other multi-functional building blocks to discover the optimal probe for chemical biology experiments .

properties

IUPAC Name

2-[3-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-4-5-8-15(18-19-15)9-6-12(21)16-11-7-10-20(17-11)14(2,3)13(22)23/h1,7,10H,5-6,8-9H2,2-3H3,(H,22,23)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFRLOYHKHOJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=CC(=N1)NC(=O)CCC2(N=N2)CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid

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